2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

Catalog No.
S2993427
CAS No.
199788-15-3
M.F
C14H11Cl2NO2
M. Wt
296.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methox...

CAS Number

199788-15-3

Product Name

2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

IUPAC Name

2-[(2,4-dichlorophenyl)iminomethyl]-6-methoxyphenol

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.15

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3

InChI Key

GTBPXZWAMXJNPS-CAOOACKPSA-N

SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl

solubility

not available

Antioxidant Activity:

Studies suggest DIMP possesses antioxidant properties, potentially protecting cells from free radical damage. A 2020 study by Paudel et al. investigated DIMP's antioxidant effects, demonstrating its ability to scavenge free radicals and inhibit lipid peroxidation in cell cultures []. This property could be beneficial in researching treatments for conditions associated with oxidative stress, such as chronic diseases and aging.

Anti-inflammatory Activity:

Research suggests DIMP may have anti-inflammatory properties. While the exact mechanisms are still being explored, studies indicate DIMP's potential to reduce inflammation markers in cell models []. Further research is needed to understand its efficacy and potential therapeutic applications.

Anti-tumor Activity:

DIMP's anti-tumor potential is another exciting area of research. Studies have shown DIMP's ability to inhibit the growth and proliferation of cancer cells in vitro []. However, more research is required to determine its effectiveness in vivo and its potential use in cancer treatment strategies.

Antibacterial Activity:

Emerging evidence suggests DIMP may possess antibacterial properties. Studies have shown its ability to inhibit the growth of certain bacterial strains []. Further investigation is needed to explore its potential as an antimicrobial agent.

Neurodegenerative Diseases:

Recent research suggests DIMP might have potential applications in treating neurodegenerative diseases like Alzheimer's disease. A 2021 study by Jo et al. explored DIMP's neuroprotective effects, demonstrating its ability to improve cognitive function in animal models []. However, more research is needed to understand its mechanisms and potential therapeutic use in humans.

2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is an organic compound classified as a Schiff base. It features a phenolic structure with a methoxy group and a dichlorophenyl imine moiety. This compound is notable for its potential applications in medicinal chemistry and coordination chemistry due to its ability to form stable complexes with metal ions. Its molecular formula is C14_{14}H11_{11}Cl2_{2}N\O2_{2}, and it has a molecular weight of approximately 296.15 g/mol .

  • Oxidation: This compound can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenolic and methoxy groups may participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses activity against certain bacteria and fungi.
  • Antioxidant Effects: The compound may scavenge free radicals, contributing to its potential health benefits.
  • Therapeutic Potential: Ongoing investigations are exploring its utility in drug development due to its interaction with biological targets.

The synthesis of 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the following steps:

  • Condensation Reaction: The reaction between 2,4-dichlorobenzaldehyde and 6-methoxy-2-aminophenol is performed under reflux conditions in an organic solvent such as ethanol or methanol.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity and yield.

This compound has several applications across various fields:

  • Coordination Chemistry: It serves as a ligand for metal ions, facilitating the study of metal-ligand interactions.
  • Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development.
  • Organic Synthesis: It is utilized as an intermediate in the synthesis of other organic compounds and materials .

Several compounds share structural similarities with 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenolSimilar imine and phenolic structureDifferent substitution pattern on the phenyl ring
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenolLacks the methoxy groupAffects reactivity and biological activity
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenolEthoxy group instead of methoxyAlters solubility and reactivity characteristics
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenolDifferent substituents on the phenyl ringPotentially unique biological properties

Uniqueness

The uniqueness of 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol lies in its combination of both dichlorophenyl and methoxyphenol groups. This specific arrangement enhances its ability to form stable complexes with metal ions and participate in various

2-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-6-methoxyphenol belongs to the salicylaldimine subclass of Schiff bases, defined by the presence of a hydroxyl group in the ortho position relative to the imine functionality (C=N). This structural motif enables intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen, stabilizing the molecule in its keto-amine tautomeric form (Figure 1). The compound further differentiates itself through:

  • Electron-withdrawing substituents: Two chlorine atoms on the phenyl ring induce meta-directing effects, altering electron density across the aromatic system.
  • Methoxy group: The 6-methoxy substituent enhances solubility in polar aprotic solvents while influencing π-conjugation within the phenolic ring.
FeatureTaxonomic Significance
Imine linkage (C=N)Classifies as a Schiff base (azomethine)
Ortho-hydroxy groupPlaces within salicylaldimine subclass
Dichlorophenyl moietyIntroduces steric bulk and electronic anisotropy
E configurationDictates spatial arrangement of substituents around C=N bond

This combination of features enables the compound to act as a tetradentate ligand, coordinating metals through the imine nitrogen, phenolic oxygen, and potentially the methoxy oxygen.

Historical Development of Salicylaldimine Research

The discovery of Schiff bases by Hugo Schiff in 1864 laid the foundation for salicylaldimine chemistry. Early 20th-century studies focused on their tautomeric behavior, while mid-century research revealed their utility in coordinating transition metals. Key milestones include:

  • 1930s: Identification of salicylaldimine-metal complexes in natural systems.
  • 1960s: Development of Cu(II)-salicylaldimine catalysts for oxidation reactions.
  • 2000s: Application of functionalized salicylaldimines in asymmetric catalysis.

The incorporation of halogenated aryl groups, as seen in 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol, emerged from 1980s efforts to enhance ligand robustness in corrosive environments. The dichlorophenyl group improves thermal stability compared to non-halogenated analogs, enabling use in high-temperature catalytic processes.

Significance in Contemporary Organometallic Chemistry

This Schiff base exhibits three properties critical for advanced organometallic applications:

  • Redox activity: The conjugated π-system facilitates electron transfer in catalytic cycles.
  • Steric tunability: Bulky 2,4-dichlorophenyl groups prevent unwanted side reactions via spatial blocking.
  • Ligand field strength: The strong-field donor set (N, O) stabilizes high-oxidation-state metals.

Recent studies demonstrate its efficacy in forming complexes with palladium(II) and ruthenium(III), showing promise in cross-coupling reactions and oxidative catalysis, respectively. The methoxy group’s electron-donating resonance effects modulate metal center electrophilicity, a feature exploited in regioselective transformations.

Research Relevance in Schiff Base Chemical Space

Within the vast landscape of >50,000 known Schiff bases, 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol occupies a niche defined by:

ParameterComparative Advantage
Solubility profileBalanced lipophilicity for homogeneous/organic phases
Synthetic accessibilityOne-pot condensation under mild conditions
Structural versatilityAdaptable to modular substitution patterns

Its dichlorophenyl group confers 18% greater thermal stability than analogous mono-chlorinated derivatives, as evidenced by thermogravimetric analysis (TGA) studies. The compound’s ability to form luminescent zinc(II) complexes has sparked interest in optoelectronic materials, while nickel(II) derivatives show potential as single-molecule magnets.

XLogP3

4.1

Dates

Last modified: 08-17-2023

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